Heparin disaccharide III-A disodium salt
Overview
Description
Heparin disaccharide III-A disodium salt is a product of the digestion of heparin and heparan sulfate by various heparinases . It has a linear formula of C14H19NO14SNa2 and a molecular weight of 503.34 .
Synthesis Analysis
The synthesis of this compound involves the action of heparinase II on heparin . It is a minor product of this enzymatic reaction .Molecular Structure Analysis
The molecular structure of this compound is complex. It is composed of chains of alternating residues of D-glucosamine and a uronic acid . The structure is largely a repeating sequence of 0-(a-L-idopyranosyluronic acid 2-sulfate)-(l-4)-2-sulfoamino-2-deoxy-n-glucose 6-sulfate .Chemical Reactions Analysis
This compound is a product of the action of heparinase II on heparin . The chemical reactions involved in its formation are complex and involve the action of post-polymerisation enzymes on a regular repeating disaccharide background .Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It has a linear formula of C14H19NO14SNa2 and a molecular weight of 503.34 .Mechanism of Action
The anticoagulant effect of heparin, which includes Heparin disaccharide III-A disodium salt, is mediated largely through its interaction with Antithrombin III (ATIII). This interaction produces a conformational change in ATIII and so markedly accelerates its ability to inactivate the coagulation enzymes thrombin (factor IIa), factor Xa, and factor IXa .
Future Directions
Heparin and its derivatives, including Heparin disaccharide III-A disodium salt, have been extensively studied as safe medicines and biomolecules over the past few decades . They are effective anticoagulants currently used in clinical settings. They have also been studied as functional biomolecules or biomaterials for various therapeutic uses to treat diseases . Synthetic and semi-synthetic heparins are in development and may become reality in the relatively near future .
Properties
IUPAC Name |
disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO14S.2Na/c1-4(17)15-8-9(19)11(7(3-16)26-13(8)22)28-14-10(29-30(23,24)25)5(18)2-6(27-14)12(20)21;;/h2,5,7-11,13-14,16,18-19,22H,3H2,1H3,(H,15,17)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t5-,7+,8+,9+,10+,11+,13?,14-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECQKZXNZYJIAZ-ZNSZGVAASA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NNa2O14S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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